N-(2-Chloroethyl)cyclopropanamine
Overview
Description
N-(2-Chloroethyl)cyclopropanamine is an organic compound with the molecular formula C5H10ClN It is a cyclopropane derivative where the amine group is substituted with a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Chloroethyl)cyclopropanamine can be synthesized through several methods. One common approach involves the reaction of cyclopropanamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the hydrogenation of N-[(2-chloroethyl)methylene]cyclopropanamine over specific platinum catalysts . This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of cyclopropylamine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of N-(2-azidoethyl)cyclopropanamine or N-(2-thiocyanatoethyl)cyclopropanamine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of cyclopropylamine.
Scientific Research Applications
N-(2-Chloroethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)cyclopropanamine involves its ability to alkylate nucleophilic sites in biological molecules. This alkylation can lead to the formation of covalent bonds with DNA, proteins, and other cellular components, potentially disrupting their normal function. The compound’s molecular targets include DNA bases, leading to the formation of DNA adducts and cross-links .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)cyclopropanamine: Similar structure but with two chloroethyl groups.
N-(2-Chloroethyl)-N-nitrosourea: Known for its use in chemotherapy.
Cyclopropylamine: Lacks the chloroethyl group but shares the cyclopropane ring structure.
Uniqueness
N-(2-Chloroethyl)cyclopropanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable intermediates and products makes it valuable in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
N-(2-chloroethyl)cyclopropanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-3-4-7-5-1-2-5/h5,7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSSKGLEFYUQRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717424 | |
Record name | N-(2-Chloroethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61272-38-6 | |
Record name | N-(2-Chloroethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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